1-methyl-1H-pyrazole-4,5-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDIMUILPVMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 Methyl 1h Pyrazole 4,5 Dicarboxamide and Its Derivatives
General Synthetic Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the foundational step in the synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide. Various classical and modern synthetic methods are employed to construct this five-membered heterocyclic scaffold.
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. chemicalbook.comnih.govorgsyn.org The most common and classic approach is the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net
The general mechanism involves the initial reaction of one carbonyl group with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The reaction of hydrazines with α,β-unsaturated ketones and acetylenic ketones are also well-established routes, often proceeding through a pyrazoline intermediate which is then oxidized to the corresponding pyrazole. chemicalbook.comnih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Phenylhydrazine | Ethylene glycol, room temp | 1,3,5-Trisubstituted pyrazole | chemicalbook.com |
| Chalcone (α,β-unsaturated ketone) | Phenylhydrazine | Microwave-assisted | 1,3,5-Triarylpyrazole (via pyrazoline oxidation) | chemicalbook.com |
| Acetylenic ketone | Hydrazine derivatives | N/A | Mixture of regioisomeric pyrazoles | chemicalbook.comnih.gov |
Multi-Component Reaction Approaches to Pyrazole Scaffolds
For pyrazole synthesis, MCRs can be designed to generate the necessary 1,3-dielectrophile in situ, which then undergoes cyclocondensation with a hydrazine. researchgate.netthieme-connect.com For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. thieme-connect.com These methods are often promoted by catalysts to enhance efficiency and can be performed under environmentally benign conditions. mdpi.comencyclopedia.pub
Synthesis of Pyrazole Dicarboxylic Acid and Ester Precursors
The direct precursor to this compound is typically the corresponding dicarboxylic acid or, more commonly, its diester derivative, such as dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate. The synthesis of this specific 4,5-disubstituted pattern is a critical step.
A key strategy for forming the pyrazole-4,5-dicarboxylate core involves the reaction of a hydrazino-pyrazole with a suitable four-carbon dielectrophile. For instance, the reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with diethyl ethoxymethyleneoxalacetate in refluxing ethanol (B145695) yields diethyl 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-1H-pyrazole-4,5-dicarboxylate. prepchem.com Another innovative approach describes the synthesis of 1H-pyrazole-4,5-dicarboxylates from the reaction of pyrazolines with activated alkynes, which proceeds through an unexpected ring-opening of the pyrazoline and elimination of styrene (B11656) or ethylene. researchgate.net
Derivatization from 1H-Pyrazole-3,5-dicarboxylic Acid Systems
While the direct synthesis of the 4,5-dicarboxylate scaffold is common, derivatization from other isomers is also explored. 1H-Pyrazole-3,5-dicarboxylic acid is a readily accessible starting material, often synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate. chemicalbook.com Although converting a 3,5-disubstituted pyrazole to a 4,5-disubstituted one is not straightforward and would likely involve complex rearrangements, the 3,5-dicarboxylic acid and its esters are valuable building blocks for other pyrazole derivatives. thieme-connect.com
N-Methylation Strategies for 1H-Pyrazole Dicarboxylic Acid Derivatives
Once the pyrazole-4,5-dicarboxylate core is established, the next step is the regioselective introduction of a methyl group onto one of the ring nitrogen atoms. The N-alkylation of asymmetrically substituted pyrazoles can often lead to a mixture of N1 and N2 regioisomers, necessitating careful selection of reagents and conditions or subsequent purification. mdpi.com
Common methylating agents include methyl iodide or dimethyl sulfate (B86663). chemicalbook.comresearchgate.net The choice of base and solvent can significantly influence the regioselectivity of the reaction. For instance, methylating methyl pyrazole-4-carboxylate with methyl iodide in the presence of potassium carbonate in DMF is an effective method. chemicalbook.com More advanced strategies have been developed to achieve high N1 selectivity. One such method employs sterically bulky α-halomethylsilanes as masked methylating reagents, which can achieve N1/N2 regioisomeric ratios greater than 99:1. researcher.life
Table 2: N-Methylation of Pyrazole Derivatives
| Pyrazole Substrate | Methylating Agent | Base/Solvent | Product(s) | Reference |
|---|---|---|---|---|
| Methyl pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ / DMF | Methyl 1-methyl-1H-pyrazole-4-carboxylate | chemicalbook.com |
| 4-Nitro-3(5)-pyrazolecarboxylic acid dipotassium (B57713) salt | Various methylating agents | Various solvents | Mixture of 1-methyl-4-nitro-3- and -5-pyrazolecarboxylic acids | researchgate.net |
| Various pyrazoles | α-Halomethylsilanes | Fluoride source | N1-methyl pyrazoles (High selectivity) | researcher.life |
Amidation Reactions for Dicarboxamide Formation
The final step in the synthesis of this compound is the conversion of the two ester groups of the precursor, dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, into amide functionalities. This transformation is typically achieved through aminolysis, where the ester is treated with ammonia (B1221849) or an ammonia equivalent.
Alternatively, the dicarboxylic acid can be converted to a more reactive intermediate, such as a diacyl chloride. This is commonly done by treating the dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting diacyl chloride is then reacted with ammonia to form the desired dicarboxamide. This two-step process is often highly efficient. The synthesis of various pyrazole carboxamides has been widely reported, demonstrating the versatility of this final amidation step. researchgate.netnih.gov
Conversion of Pyrazole Carboxylic Acids to Corresponding Acid Chlorides
A critical step in the synthesis of pyrazole carboxamides is the activation of the parent carboxylic acids. The conversion of the relatively unreactive carboxylic acid groups (-COOH) into highly reactive acid chlorides (-COCl) is a standard and efficient strategy. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by amine nucleophiles in the subsequent amidation step.
Several chlorinating agents are commonly employed for this purpose, with thionyl chloride (SOCl₂) being one of the most prevalent. libretexts.orgchemguide.co.ukresearchgate.net The reaction of a dicarboxylic acid, such as 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, with thionyl chloride effectively replaces both hydroxyl groups with chlorine atoms. A major advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting diacid chloride. chemguide.co.ukyoutube.com The reaction is often performed with an excess of thionyl chloride, which can also serve as the solvent, and may be heated to ensure completion. researchgate.net
Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective. chemguide.co.uknih.gov Phosphorus(V) chloride reacts with carboxylic acids to produce the acyl chloride, hydrogen chloride, and phosphorus oxychloride (POCl₃). chemguide.co.uk Oxalyl chloride is another efficient reagent that can be used for carboxylation and subsequent conversion to the acid chloride. nih.gov The choice of reagent can depend on the specific substrate and the desired reaction conditions. For instance, in the synthesis of related pyrazole dicarboxylic acid derivatives, oxalyl chloride has been successfully used to prepare the diacid chloride intermediate. nih.gov
Table 1: Common Chlorinating Agents for Carboxylic Acid to Acid Chloride Conversion
| Reagent | Formula | Byproducts | Phase of Byproducts |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas |
Nucleophilic Acyl Substitution with Amine Reagents for Carboxamide Linkages
Once the highly reactive 1-methyl-1H-pyrazole-4,5-dicarbonyl chloride is formed, the introduction of the amide functionalities is achieved through nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org This reaction involves the attack of an amine reagent (R-NH₂) on the electrophilic carbonyl carbon of the acid chloride. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion as a leaving group, resulting in the formation of a stable carboxamide bond. masterorganicchemistry.com
The reaction of the diacid chloride with two equivalents of an appropriate primary or secondary amine yields the corresponding N,N'-disubstituted this compound. This method is versatile, allowing for the introduction of a wide variety of substituents on the amide nitrogens, depending on the choice of the amine reagent. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. mdpi.comresearchgate.net
For example, the synthesis of various N-(substituted phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides has been achieved by reacting the corresponding acid chloride with different substituted anilines in the presence of triethylamine in a solvent like dichloromethane. mdpi.comresearchgate.net This same principle is directly applicable to the synthesis of this compound by using ammonia or a protected form of ammonia, or to its N-substituted derivatives by using primary or secondary amines.
Advanced Amidation Techniques (e.g., Microwave-Assisted Processes)
While conventional heating methods are effective for amidation, modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. acs.orgnih.gov Microwave irradiation can significantly accelerate chemical reactions by directly and efficiently heating the reaction mixture. researchgate.net
In the context of pyrazole chemistry, microwave-assisted synthesis has been successfully used to produce various pyrazole derivatives, often in significantly shorter times and with higher yields compared to traditional methods. acs.orgnih.govdergipark.org.tr For instance, the synthesis of novel pyrazole derivatives has been achieved in minutes under microwave irradiation, compared to hours of refluxing required by conventional heating. acs.orgnih.gov This technique can be applied to the nucleophilic acyl substitution step for the formation of pyrazole dicarboxamides. The reaction of 1-methyl-1H-pyrazole-4,5-dicarbonyl chloride with amines can be performed in a microwave reactor, potentially leading to a cleaner reaction profile and easier purification. The reduction in reaction time is a key advantage, making this a more "green" and efficient synthetic approach. rsc.org
Synthetic Pathways to Specific this compound Analogues
The versatility of the pyrazole dicarboxamide scaffold allows for the synthesis of a wide array of analogues with diverse functionalities. These modifications are typically introduced by varying the amine nucleophile used in the amidation step or by starting with a more complex, pre-functionalized pyrazole core.
Construction of N-Substituted Pyrazole-4,5-dicarboxamide Derivatives
The construction of N-substituted derivatives is straightforwardly achieved by employing a diverse range of primary and secondary amines in the nucleophilic acyl substitution reaction with 1-methyl-1H-pyrazole-4,5-dicarbonyl chloride. This approach allows for the systematic modification of the properties of the final molecule by introducing various alkyl, aryl, or heterocyclic groups at the amide nitrogen atoms.
For instance, reacting the diacid chloride with two equivalents of a substituted aniline (B41778) (e.g., 4-fluoroaniline) would yield the corresponding N,N'-bis(4-fluorophenyl) derivative. Similarly, using an aliphatic amine like propylamine (B44156) would result in an N,N'-dipropyl analogue. The synthesis of a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrates the feasibility of incorporating heterocyclic amines to generate structurally complex derivatives. mdpi.com This highlights the broad scope of the amidation reaction in creating a library of compounds for various applications.
Table 2: Examples of N-Substituted Pyrazole Carboxamide Derivatives
| Amine Reagent | Resulting Substituent (R) in -CONHR |
|---|---|
| Aniline | Phenyl |
| 2-Aminopyridine | Pyridin-2-yl |
| Benzylamine | Benzyl |
Synthesis of Bifunctionalized Pyrazole-4,5-dicarboxamides (e.g., Pyrazolyl-methyl, Oxazolyl-methyl, Imidazopyrimidinyl Substitutions)
The synthesis of bifunctionalized analogues, where the amide nitrogen is substituted with complex heterocyclic moieties, follows the same fundamental synthetic pathway. The key is the availability or synthesis of the requisite heterocyclic amine. For example, to introduce a pyrazolyl-methyl substituent, an aminomethylpyrazole would be used as the nucleophile in the amidation reaction.
The synthesis of such complex amines may require separate multi-step procedures. However, once obtained, their reaction with 1-methyl-1H-pyrazole-4,5-dicarbonyl chloride proceeds via the standard nucleophilic acyl substitution mechanism. This modular approach is highly effective for creating large, complex molecules with specific functionalities. Literature on related pyrazole compounds shows the successful incorporation of various heterocyclic systems, indicating the feasibility of this strategy for creating diverse bifunctionalized pyrazole-4,5-dicarboxamides. researchgate.net
Advanced Characterization Techniques for 1 Methyl 1h Pyrazole 4,5 Dicarboxamide Structures
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments, DEPT Spectra)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
For 1-methyl-1H-pyrazole-4,5-dicarboxamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃) would likely appear as a singlet in the upfield region. The proton on the pyrazole ring (C₃-H) would also produce a singlet, typically in the aromatic region. The amide protons (-CONH₂) would present as two separate signals, often broad, due to restricted rotation around the C-N bond and exchange with trace amounts of water.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the N-methyl carbon, the carbons of the pyrazole ring, and the two distinct carbonyl carbons of the dicarboxamide groups. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment.
2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity. A COSY spectrum would show correlations between coupled protons, though in this specific molecule, most protons are expected to be singlets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show a positive signal for the N-methyl carbon and the pyrazole CH carbon, while the quaternary carbons (including the carbonyls and the C₄ and C₅ of the pyrazole ring) would be absent. A DEPT-90 spectrum would only show the signal for the pyrazole CH carbon.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.8 - 4.2 | Singlet | N-CH₃ |
| ~7.5 - 8.0 | Singlet | C₃-H | |
| ~7.0 - 8.5 (broad) | Singlet | -CONH₂ | |
| ~7.0 - 8.5 (broad) | Singlet | -CONH₂ | |
| ¹³C NMR | ~35 - 40 | N-CH₃ | |
| ~130 - 140 | C₃ | ||
| ~110 - 120 | C₄ | ||
| ~140 - 150 | C₅ | ||
| ~160 - 170 | C=O (amide at C₄) | ||
| ~160 - 170 | C=O (amide at C₅) |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (EI-MS, GC-MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) corresponding to the exact mass of this compound. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of an amide group or the methyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze the purity of the compound and obtain its mass spectrum, provided the compound is sufficiently volatile and thermally stable.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can confirm the molecular formula of the compound, distinguishing it from other isomers.
Infrared (IR) Spectroscopy (FTIR-ATR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the FTIR-ATR (Fourier Transform Infrared - Attenuated Total Reflectance) spectrum would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3400 - 3100 | Strong, often two bands |
| C-H stretch (aromatic/methyl) | 3100 - 2850 | Medium to weak |
| C=O stretch (amide I) | ~1680 | Strong |
| N-H bend (amide II) | ~1620 | Medium |
| C=N and C=C stretch (pyrazole) | 1600 - 1400 | Medium |
The presence of strong bands for the N-H and C=O stretching vibrations would be a clear indication of the dicarboxamide functionality.
Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular connectivity, solid-state techniques are necessary to determine the precise three-dimensional arrangement of atoms.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule and the unit cell. This provides unambiguous information on bond lengths, bond angles, and torsion angles.
The data from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation. Key aspects to investigate for this compound would include:
Planarity of the Pyrazole Ring: The pyrazole ring is expected to be largely planar, and X-ray diffraction can quantify any minor deviations from planarity.
Orientation of the Carboxamide Groups: The analysis would reveal the rotational position (torsion angles) of the two carboxamide groups relative to the pyrazole ring. This is crucial for understanding potential intramolecular hydrogen bonding and steric interactions. It is possible that the two amide groups adopt different orientations relative to the ring.
Intermolecular Interactions: The crystal structure would also reveal the packing of the molecules in the solid state, highlighting intermolecular interactions such as hydrogen bonding between the amide groups of neighboring molecules, which can significantly influence the physical properties of the compound.
The combination of these advanced characterization techniques provides a comprehensive and detailed structural profile of this compound, which is essential for any further investigation into its chemical and physical properties.
Elucidation of Intermolecular Interactions and Crystal Packing Architectures
Detailed crystallographic data and in-depth analysis of the intermolecular interactions and crystal packing architecture for the specific compound this compound are not available in the public domain based on the conducted searches. While research exists on the crystal structures of related pyrazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that information.
Scientific literature often details the intricate networks of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the three-dimensional arrangement of molecules in a crystal lattice. Techniques such as single-crystal X-ray diffraction are instrumental in elucidating these features, providing precise measurements of bond lengths, angles, and intermolecular distances. This information is crucial for understanding the physical and chemical properties of a compound.
However, without specific studies on this compound, a detailed discussion of its crystal packing, including the identification of specific hydrogen bond motifs or other supramolecular assemblies, cannot be provided at this time. Further experimental research and publication of the crystallographic data for this compound are necessary to enable a thorough analysis of its solid-state structure.
Research Avenues and Potential Applications of 1 Methyl 1h Pyrazole 4,5 Dicarboxamide in Scientific Disciplines
Coordination Chemistry and Supramolecular Assembly
In the realm of coordination chemistry, pyrazole (B372694) derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions. researchgate.net The dicarboxamide functionalization in 1-methyl-1H-pyrazole-4,5-dicarboxamide enhances this capacity, opening up possibilities for creating intricate supramolecular assemblies with tailored properties. researchgate.net
Pyrazole Dicarboxamides as Bridging Ligands in Metal Complexes
The molecular structure of this compound is particularly well-suited for it to act as a bridging ligand. The pyrazolate anion can effectively link two metal centers through its two nitrogen atoms in an exo-bidentate fashion. uninsubria.it Furthermore, the carboxamide groups offer additional coordination sites through their oxygen atoms, allowing the ligand to bridge multiple metal ions simultaneously. This multi-point connectivity is crucial for building robust, higher-dimensional structures. For example, related pyrazolate-bridging dinucleating ligands have been synthesized to create specific cavities that can influence the properties of the resulting metal complexes, such as inducing unusually long metal-ligand bond lengths due to intramolecular hydrogen bonding. cmu.edu
Formation of Polymetallic Clusters and Coordination Polymers
The ability of pyrazole dicarboxamides to act as versatile bridging ligands facilitates the assembly of both discrete polymetallic clusters and extended coordination polymers (CPs). nih.gov By linking multiple metal centers, these ligands can direct the formation of structures with varying nuclearity and dimensionality. For instance, the reaction of copper(II) carboxylates with pyrazole has been shown to yield mono-, di-, tri-, or even hexanuclear derivatives, which can then act as secondary building units for self-assembling into 1D or 3D coordination polymers. acs.orgunibo.it The specific outcome is often influenced by reaction conditions and the nature of the substituents on the pyrazole ring. The use of ligands like this compound is anticipated to produce novel cluster compounds and CPs with unique topologies. figshare.com Molybdenum clusters incorporating pyrazolate ligands have also been synthesized, demonstrating the versatility of pyrazoles in forming complex inorganic structures. nih.govnih.gov
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-dicarboxylate and similar pyrazolate-based ligands are increasingly used as organic linkers in the synthesis of MOFs. researchgate.netrsc.org These ligands are valued for their ability to create robust frameworks with tunable pore sizes and chemical functionalities. researchgate.net The rigid structure of the pyrazole ring combined with the coordinating ability of the dicarboxamide groups in this compound makes it a promising candidate for designing new MOFs. Such materials could exhibit high thermal stability and porosity, making them suitable for applications like gas storage and separation. The structural diversity of MOFs can be influenced by the conformational flexibility of the pyrazolate ligand and the different coordination modes of the metal building units. rsc.org
Exploration of Diverse Coordination Modes
Pyrazole-derived ligands can coordinate to metal centers in several ways. uninsubria.it The this compound ligand, with its multiple potential donor sites, can exhibit a rich and varied coordination chemistry. The pyrazole ring itself can bind as a neutral monodentate ligand or, upon deprotonation, as an anionic bridging pyrazolate. The two carboxamide groups introduce further possibilities, allowing for chelation or bridging through the amide oxygen or nitrogen atoms. The interplay between the pyrazole and carboxamide functionalities can lead to complex coordination geometries. For instance, studies on related pyrazole-carboxylate systems have identified common coordination modes involving intramolecular hydrogen bonding between the pyrazole and carboxylate groups, which influences the final structure. researchgate.net The specific coordination mode adopted will depend on factors such as the choice of metal ion, the reaction solvent, and the pH of the solution. acs.org
| Coordination Site(s) | Mode | Description |
| Pyrazole N2 atom | Monodentate | The ligand binds to a single metal center through one of the pyrazole nitrogen atoms. |
| Pyrazole N1, N2 atoms | Bidentate (bridging) | Upon deprotonation, the pyrazolate anion bridges two metal centers using both nitrogen atoms. |
| Amide O atoms | Monodentate / Bidentate (chelating) | One or both oxygen atoms from the carboxamide groups coordinate to a metal center. |
| Pyrazole N and Amide O | Bidentate (chelating) | The ligand forms a chelate ring by coordinating to a single metal center through a pyrazole nitrogen and a nearby amide oxygen. |
| Multiple N and O atoms | Polydentate (bridging/chelating) | The ligand utilizes a combination of its nitrogen and oxygen atoms to coordinate to multiple metal centers, acting as a complex bridging and/or chelating unit. |
This interactive table summarizes potential coordination modes of this compound based on the known chemistry of related pyrazole derivatives.
Advanced Materials Science Applications
The unique structural and electronic properties of coordination complexes derived from this compound pave the way for their use in advanced materials science. The ability to form well-defined, stable, and functional architectures is key to these applications.
Design and Synthesis of Functional Materials Incorporating Pyrazole Dicarboxamide Scaffolds
The incorporation of pyrazole dicarboxamide scaffolds into materials can impart specific functionalities. researchgate.net For example, coordination polymers and MOFs built from these ligands can be designed to have porous structures capable of selective gas adsorption or to act as catalysts. The catalytic activity of zinc complexes incorporating pyrazole and dicarboxylate ligands has been demonstrated in oxidation reactions. rsc.org Furthermore, the pyrazole scaffold is a component in molecules developed for agricultural applications, such as fungicides that target specific enzymes like succinate (B1194679) dehydrogenase. nih.govnih.gov The introduction of metal ions can enhance or modify these activities. Additionally, the inherent hydrogen-bonding capabilities of the dicarboxamide groups can be exploited to create self-assembling systems, such as supramolecular polymers with interesting photophysical properties like luminescence. rsc.org The development of such functional materials relies on the rational design and synthesis of pyrazole-based scaffolds to achieve desired structural and electronic properties. mdpi.com
Studies on Structure-Property Relationships for Material Performance
The incorporation of pyrazole rings into polymer backbones has been a strategy to develop high-performance materials with enhanced thermal and mechanical properties. Aromatic polyamides and polyimides containing pyrazole rings, for instance, have demonstrated high thermal stability. tandfonline.com The inherent rigidity of the pyrazole ring and the potential for strong intermolecular interactions, such as hydrogen bonding from the amide groups in this compound, could contribute to polymers with high glass transition temperatures and excellent thermal resistance. mdpi.comnih.gov
Studies on pyrazole-containing polyamides have shown that these materials can be soluble in various organic solvents, which is a desirable property for processing. tandfonline.com Furthermore, the thermal decomposition temperatures of such polymers are often high, indicating their suitability for applications in demanding environments. ias.ac.inresearchgate.net For example, polyamides and polyimides with pendent pyrazole rings have shown 5% weight loss temperatures at approximately 420 °C and 470 °C, respectively. tandfonline.com
The dicarboxamide functionality in this compound also suggests its potential as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atoms of the amide groups can act as donor sites for metal ions, leading to the formation of stable, multidimensional structures. researchgate.net The properties of such materials, including their porosity, thermal stability, and catalytic activity, would be highly dependent on the coordination geometry of the metal ion and the bridging nature of the this compound ligand.
Table 1: Thermal Properties of Pyrazole-Containing Polymers
| Polymer Type | 5% Weight Loss Temperature (°C) in N2 | Reference |
| Polyamides with pendent pyrazole rings | ~420 | tandfonline.com |
| Polyimides with pendent pyrazole rings | ~470 | tandfonline.com |
| Oligomer with pyrazole units | 180-300 | ias.ac.in |
| Copolymer with pyrazole units | 240-315 | ias.ac.in |
| Homopolymer with pyrazole units | 280-350 | ias.ac.in |
Agrochemical Research and Development
The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products and research compounds demonstrating potent activity against a range of agricultural pests.
Development of Herbicidal Compounds
Derivatives of pyrazole have been successfully developed as herbicides. rsc.org The mode of action for some pyrazole herbicides involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and α-tocopherol. mdpi.com Inhibition of this enzyme leads to the bleaching of green tissues in susceptible plants. mdpi.com Research into novel pyrazole derivatives continues to yield compounds with significant herbicidal activity. For instance, certain 3-oxopropionamide-1-methylpyrazole carboxylate analogues have shown superior growth inhibition against weeds like Amaranthus retroflexus and Digitaria sanguinalis compared to commercial standards. researchgate.net The structural features of this compound provide a foundation for the design of new herbicidal candidates.
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound Type | Target Weed | Activity | Reference |
| 3-oxopropionamide-1-methylpyrazole carboxylates | Amaranthus retroflexus, Digitaria sanguinalis | Superior growth inhibition | researchgate.net |
| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | Excellent post-emergence effect | rsc.org |
| Phenylpyrazole derivatives with strobilurin moieties | Amaranthus retroflexus | Good activity | mdpi.com |
Investigation into Fungicidal and Insecticidal Potential
Fungicidal Potential: Pyrazole carboxamides are a prominent class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs). researchgate.net These compounds disrupt the mitochondrial respiratory chain in fungi, leading to their death. Numerous studies have demonstrated the broad-spectrum antifungal activity of novel pyrazole-4-carboxamide derivatives against economically important plant pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. researchgate.netnih.gov The efficacy of these compounds is often influenced by the substituents on the pyrazole and amide moieties. For example, some 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown excellent in vitro and in vivo antifungal activities. rsc.org
Insecticidal Potential: The pyrazole carboxamide structure is also a key feature in several insecticides. tandfonline.com These compounds can act on the nervous system of insects, leading to paralysis and death. Research has shown that derivatives of pyrazole-5-carboxamides exhibit high insecticidal activity against a variety of pests, including cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), and bean aphid (Aphis craccivora). researchgate.netresearchgate.net The structure-activity relationship studies indicate that modifications to the substituents on the pyrazole ring and the amide nitrogen can significantly impact the insecticidal spectrum and potency. researchgate.netresearchgate.net
Table 3: Agrochemical Bioactivities of Pyrazole Carboxamide Derivatives
| Activity | Target Organism(s) | Example Compound Class | Reference |
| Fungicidal | Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea | Pyrazole-4-carboxamides | researchgate.netnih.gov |
| Insecticidal | Helicoverpa armigera, Plutella xylostella, Aphis craccivora | Pyrazole-5-carboxamides | researchgate.netresearchgate.net |
Medicinal Chemistry Research Initiatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The dicarboxamide functional groups of this compound offer multiple points for hydrogen bonding and further chemical modification, making it an interesting starting point for drug discovery programs.
Studies on Target-Specific Enzyme and Receptor Inhibition
Pyrazole derivatives have been investigated as inhibitors of a wide range of enzymes and receptors. For instance, certain pyrazole derivatives have been identified as potent and specific antagonists for the brain cannabinoid receptor (CB1). ias.ac.in Structure-activity relationship studies in this area have highlighted the importance of specific substitution patterns on the pyrazole ring for high affinity and selectivity. ias.ac.in
In other research, pyrazole-carboxamides bearing a sulfonamide moiety have been shown to be potent inhibitors of carbonic anhydrase isoenzymes hCA I and hCA II. Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides were found to be potent inhibitors of the parasitic nematode Haemonchus contortus, with their mechanism of action linked to the inhibition of mitochondrial respiration. Additionally, derivatives of 1H-pyrazole-3-carboxamide have been investigated for their ability to bind to DNA, suggesting that DNA could be a potential target for this class of compounds.
Research on Antimicrobial Activities (Antibacterial and Antifungal)
The growing threat of antimicrobial resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. Numerous studies have reported the synthesis and evaluation of pyrazole-containing compounds with significant activity against a range of bacterial and fungal pathogens. nih.gov
For example, novel pyrazole-4-carboxamide derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often dependent on the nature of the substituents on the pyrazole and carboxamide groups. In the realm of antifungal research, various pyrazole analogues have shown potent activity against clinically relevant fungi such as Aspergillus niger and Candida albicans. The versatility of the pyrazole scaffold allows for the combination with other pharmacophores to enhance antimicrobial potency and spectrum.
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Pyrazole-4-carboxamide derivatives | Gram-positive and Gram-negative bacteria | Good antibacterial activity | |
| Pyrazole analogues | Aspergillus niger | High antifungal activity | |
| 3,5-disubstituted pyrazole-1-carboxamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial activities | nih.gov |
Exploration of Antiproliferative Properties
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiproliferative effects. Although studies focusing specifically on this compound are limited, research on related pyrazole-carboxamide derivatives provides a strong rationale for investigating its potential in cancer research.
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their potential as anti-prostate cancer agents. nih.gov In one study, a series of these compounds were tested for their ability to inhibit the expression of Prostate-Specific Antigen (PSA) and the growth of prostate cancer cell lines. nih.gov Notably, a compound designated as H24 demonstrated significant antiproliferative activity against both LNCaP and PC-3 prostate cancer cell lines, with GI50 values of 7.73 μM and 7.07 μM, respectively. nih.gov This compound was also found to completely block PSA expression at a concentration of 10 μM. nih.gov
The general class of pyrazole-4-carboxamides has also been the subject of anticancer research. researchgate.net The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold for the development of new antiproliferative agents. Future research could involve the synthesis and screening of this compound and its derivatives against a panel of cancer cell lines to determine their cytotoxic and antiproliferative potential.
Table 1: Antiproliferative Activity of a Related Pyrazole Derivative
| Compound | Cell Line | GI50 (μM) | Key Finding |
|---|---|---|---|
| Compound H24 (a 1-methyl-1H-pyrazole-5-carboxamide derivative) | LNCaP (Prostate Cancer) | 7.73 | Prominent antiproliferative activity |
Source: Data extrapolated from a study on 1-methyl-1H-pyrazole-5-carboxamide derivatives. nih.gov
Role as Synthetic Intermediates for the Preparation of Complex Heterocyclic Structures
The pyrazole nucleus is a fundamental building block in the synthesis of a wide array of more complex heterocyclic compounds. nih.gov These resulting structures often possess significant biological activities, making pyrazole derivatives valuable intermediates in medicinal and agricultural chemistry. Given its bifunctional nature with two carboxamide groups, this compound could theoretically serve as a versatile starting material for the synthesis of various fused heterocyclic systems.
The carboxamide moieties can undergo a variety of chemical transformations. For instance, they can be hydrolyzed to carboxylic acids, which can then be used in further coupling reactions. Dehydration of the carboxamide groups could lead to the formation of nitriles, which are also versatile functional groups in organic synthesis. Furthermore, the two adjacent carboxamide groups might be able to participate in cyclization reactions to form fused ring systems, such as pyrazolo-pyrimidines or other related heterocyclic structures. These complex heterocyclic structures are often sought after for their potential as therapeutic agents.
While specific examples of this compound being used as a synthetic intermediate are not prevalent in the literature, the general utility of pyrazole-carboxamides in the synthesis of biologically active molecules is well-documented. researchgate.net
Industrial Chemical Applications (e.g., in Hair Dye Formulations as an Intermediate)
In the realm of industrial chemistry, pyrazole derivatives have found applications in various sectors, including the cosmetic industry. Specifically, certain pyrazole compounds are used as intermediates in the formulation of oxidative hair dyes. For example, 1-hydroxyethyl-4,5-diamino pyrazole sulfate (B86663) is a known precursor in hair dye formulations. This compound acts as a "developer" that, upon oxidation, reacts with a "coupler" to form the final hair color.
The structural relationship of this compound to these diaminopyrazole derivatives used in hair dyes suggests a potential, albeit likely indirect, role in this industry. It is conceivable that this compound could be a precursor or an intermediate in the synthesis of more complex pyrazole-based dye molecules. The specific properties endowed by the methyl and dicarboxamide groups would influence the final color and its fastness properties. Further research and development would be necessary to explore the viability of this compound or its derivatives in this application.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-methyl-1H-pyrazole-4,5-dicarboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example, controlled heating and catalysts (e.g., acid or base catalysts) can optimize cyclization and carboxylation steps. Reaction parameters such as solvent polarity, temperature (e.g., 80–120°C), and stoichiometric ratios of precursors (e.g., methylhydrazine and ethyl acetoacetate) significantly impact yield. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can confirm the methyl group (δ ~3.2 ppm) and carboxamide protons (δ ~7.5–8.5 ppm).
- IR : Peaks at ~1650 cm (C=O stretching) and ~3300 cm (N-H stretching) validate functional groups.
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS ([M+H] at m/z 171.07) ensure purity and molecular weight confirmation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust/aerosols. Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers). In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. No specific flammability data exist, but general pyrazole derivatives require precautions against electrostatic discharge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
